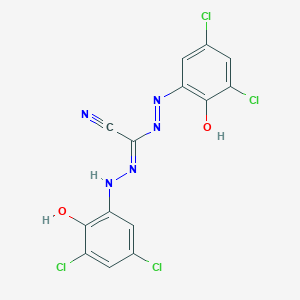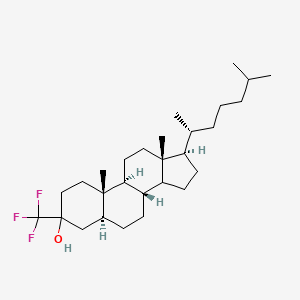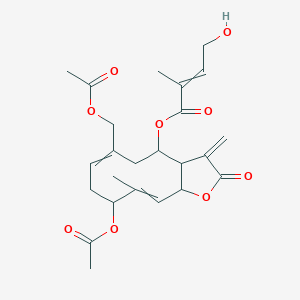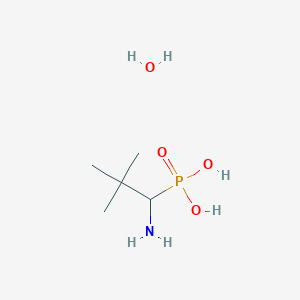
1,5-Bis-(3,5-dichloro-2-hydroxy-phenyl)-formazan-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of formazan derivatives, including compounds similar to "1,5-Bis-(3,5-dichloro-2-hydroxy-phenyl)-formazan-3-carbonitrile," involves coupling reactions between diazonium salts and various reagents. A novel approach for synthesizing bis-substituted formazans has been reported, where compounds were synthesized by coupling diazonium salts of 2-amino-4-chlorophenol (ACP) with levulinic acid in alkaline media, producing reddish-brown bis(formazans) with trans-positioned formazan groups confirmed by spectroscopic analyses including 1H-NMR, IR, and UV-VIS spectra (Gök, 1989).
Molecular Structure Analysis
The molecular structure of formazan compounds is characterized by the presence of the formazan backbone, which significantly influences their physical and chemical properties. X-ray crystallography and spectroscopic methods such as NMR and IR spectroscopy play crucial roles in confirming the molecular structure of synthesized formazan compounds. For instance, the structure of formazan derivatives was unambiguously established by X-ray crystallographic analysis, providing insights into their molecular packing and confirming the presence of specific functional groups through spectroscopic evidence (George et al., 1998).
Wissenschaftliche Forschungsanwendungen
Analytical Applications and Material Science:
- Formazans have been highlighted for their solvatochromic behavior, analytical utility, and pharmacological activities. These compounds can serve as naked-eye colorimetric chemical sensors and exhibit redox behavior, which is valuable in electrochemical methods among various other applications. The unique properties of formazans, such as their ability to undergo color change in response to different solvents or redox states, make them particularly useful in developing sensors and indicators for chemical analysis and environmental monitoring (Kumar, 2017).
Pharmacological and Biomedical Research:
- The pharmacological potential of related compounds, such as those derived from curcumin, has been extensively studied. Schiff base, hydrazone, and oxime derivatives of curcumin, a well-known medicinal compound, have shown enhanced biological activities. These activities include antioxidant, anti-inflammatory, and antimicrobial effects, underscoring the potential of chemical modifications to curcumin to amplify its therapeutic efficacy. Such research underscores the importance of synthetic chemistry in creating new molecules with significant biological and medicinal properties (Omidi & Kakanejadifard, 2020).
Environmental Monitoring and Toxicology:
- Investigations into the environmental presence and toxicological impact of organophosphorus compounds, such as tris(1,3-dichloro-2-propyl)phosphate (TDCPP), provide an example of the broader context within which the study of specific formazan derivatives might fit. These studies aim to understand the environmental behavior, human exposure, and potential health risks associated with such chemicals. They are ubiquitous in various consumer products and have raised concerns due to their ability to act as endocrine disruptors in both wildlife and humans. This research area highlights the importance of chemical analysis and toxicological assessment in protecting public health and the environment (Wang et al., 2020).
Eigenschaften
IUPAC Name |
1-cyano-N'-(3,5-dichloro-2-hydroxyanilino)-N-(3,5-dichloro-2-hydroxyphenyl)iminomethanimidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl4N5O2/c15-6-1-8(17)13(24)10(3-6)20-22-12(5-19)23-21-11-4-7(16)2-9(18)14(11)25/h1-4,20,24-25H/b22-12+,23-21? |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVDOFLPGFPRRU-KQUPUSJXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1NN=C(C#N)N=NC2=C(C(=CC(=C2)Cl)Cl)O)O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1N/N=C(\C#N)/N=NC2=C(C(=CC(=C2)Cl)Cl)O)O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl4N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Bis-(3,5-dichloro-2-hydroxy-phenyl)-formazan-3-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Hydroxy-5-[2,3-O-(1-methylethylidene)-5-O-(triphenylmethyl)-β-D-ribofuranosyl]-1H-pyrazole-3-carbo](/img/no-structure.png)



![[9-Acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 4-hydroxy-2-methylbut-2-enoate](/img/structure/B1142207.png)
